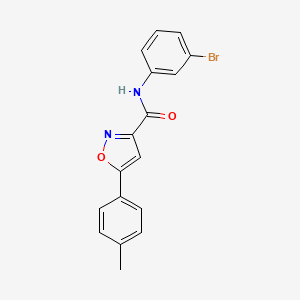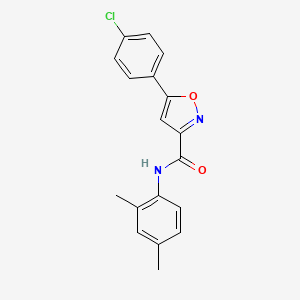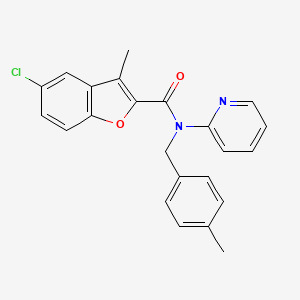![molecular formula C16H16FN7O3S B14987257 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B14987257.png)
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including an acetamido group, an oxadiazole ring, a triazole ring, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling of the Rings: The oxadiazole and triazole rings are then coupled through a sulfanyl linkage, which can be achieved by nucleophilic substitution reactions.
Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Fluorophenyl Group: The final step involves the attachment of the fluorophenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its heterocyclic structure.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the functional groups present in the compound.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-{[5-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
The presence of the acetamido group in 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and specificity
Propriétés
Formule moléculaire |
C16H16FN7O3S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H16FN7O3S/c1-3-24-15(13-14(18-9(2)25)23-27-22-13)20-21-16(24)28-8-12(26)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,26)(H,18,23,25) |
Clé InChI |
LEGFJLPDLCNDSR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NON=C3NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chloro-4-fluorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B14987176.png)
![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B14987183.png)

![2-(morpholin-4-ylmethyl)-1-{3-[2-(prop-2-en-1-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14987198.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14987208.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987225.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14987231.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987238.png)
![methyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B14987249.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide](/img/structure/B14987250.png)

![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B14987273.png)
![2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B14987280.png)
